2-(4-Methylphenyl)-1,3-dioxan-5-ol 2-(4-Methylphenyl)-1,3-dioxan-5-ol 2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 4757-23-7
VCID: VC3896717
InChI: InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3
SMILES: CC1=CC=C(C=C1)C2OCC(CO2)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-(4-Methylphenyl)-1,3-dioxan-5-ol

CAS No.: 4757-23-7

Cat. No.: VC3896717

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-1,3-dioxan-5-ol - 4757-23-7

Specification

CAS No. 4757-23-7
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(4-methylphenyl)-1,3-dioxan-5-ol
Standard InChI InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3
Standard InChI Key IIDQVIGMKXQUDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2OCC(CO2)O
Canonical SMILES CC1=CC=C(C=C1)C2OCC(CO2)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

PropertyValueSource
Molecular FormulaC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3
Molecular Weight194.230 g/mol
logP1.54
Predicted CCS (Ų)140.9 ([M+H]⁺)
Boiling PointNot reported

Synthesis and Derivative Formation

Historical Synthetic Routes

Early synthetic approaches to 1,3-dioxan-5-ones, a related scaffold, utilized tris(hydroxymethyl)nitromethane as a starting material. For example, 2-phenyl-1,3-dioxan-5-one was synthesized via condensation with benzaldehyde, followed by aluminum amalgam reduction and oxidation . Adapting this methodology, 2-(4-methylphenyl)-1,3-dioxan-5-ol could be synthesized through analogous steps:

  • Condensation: Reacting tris(hydroxymethyl)nitromethane with 4-methylbenzaldehyde under acidic conditions.

  • Reduction: Treating the intermediate nitro compound with aluminum amalgam to yield a hydroxylamine derivative.

  • Oxidation: Converting the hydroxylamine to the final alcohol or ketone using oxidative agents like mercury(II) chloride .

Table 2: Comparative Synthesis Routes

Starting MaterialKey ReagentsProductYieldReference
Tris(hydroxymethyl)nitromethane4-Methylbenzaldehyde, Al/HgHydroxylamine intermediate~60%
Diketene, 4-MethylbenzaldehydeMethanol, Acid catalystNot directly reported

Analytical Profiling and Separation

Chromatographic Behavior

Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) effectively separates 2-(4-methylphenyl)-1,3-dioxan-5-ol using a mobile phase of acetonitrile-water-phosphoric acid (exact ratios unspecified) . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. The method’s scalability allows preparative isolation of impurities, critical for pharmaceutical quality control .

Table 3: HPLC Conditions

ColumnMobile PhaseDetector CompatibilityApplication
Newcrom R1 (3 µm)MeCN-H₂O-H₃PO₄UV, MSPharmacokinetics

Spectroscopic Data

While specific NMR or IR data for 2-(4-methylphenyl)-1,3-dioxan-5-ol are lacking, related compounds like 4,6-bis((Z)-4-bromobenzylidene)-2-methoxy-2-methyl-1,3-dioxan-5-one exhibit characteristic signals:

  • ¹H NMR: Aromatic protons at δ 7.79–7.62 ppm, methoxy groups at δ 3.30 ppm .

  • ¹³C NMR: Carbonyl carbons at δ 176.6 ppm, aromatic carbons at δ 132–144 ppm .
    These patterns suggest that the target compound’s hydroxyl and methylphenyl groups would resonate in analogous regions.

Applications in Pharmaceutical and Industrial Contexts

Pharmacokinetic Studies

The compound’s chromatographic detectability and moderate lipophilicity make it a candidate for pharmacokinetic profiling. Its structural similarity to 1,3-dioxan-5-ones, which serve as precursors for carbohydrate mimetics, hints at potential bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator